3-(Benzyloxy)-5-methylphenol
CAS No.:
Cat. No.: VC13568208
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O2 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 3-methyl-5-phenylmethoxyphenol |
| Standard InChI | InChI=1S/C14H14O2/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
| Standard InChI Key | HQOPQGDDTOUNDP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Introduction
3-(Benzyloxy)-5-methylphenol, also known by its CAS number 36776-44-0, is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . This compound is a derivative of phenol, where a benzyl group is attached to the oxygen atom at the 3-position, and a methyl group is attached to the benzene ring at the 5-position.
Synthesis and Applications
While specific synthesis methods for 3-(Benzyloxy)-5-methylphenol are not widely detailed in the available literature, compounds of similar structure are often synthesized through reactions involving phenol derivatives and benzyl halides in the presence of a base. The compound's applications are not extensively documented, but phenolic derivatives are generally used in various fields such as pharmaceuticals, materials science, and organic synthesis.
Research Findings and Future Directions
While detailed research findings on 3-(Benzyloxy)-5-methylphenol are scarce, studies on similar phenolic compounds suggest potential applications in medicinal chemistry. Future research could focus on exploring its biological activities, optimizing synthesis methods, and investigating its potential uses in pharmaceutical or industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume